molecular formula C14H14ClN3OS2 B11192961 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11192961
M. Wt: 339.9 g/mol
InChI Key: GCOXUEMSRZZXIY-UHFFFAOYSA-N
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Description

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Chemical Reactions Analysis

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, leading to various biological effects. Additionally, the compound can interfere with viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE is unique due to its specific structure and the presence of both a thiadiazole ring and a cyclobutane carboxamide group. Similar compounds include:

Properties

Molecular Formula

C14H14ClN3OS2

Molecular Weight

339.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

InChI

InChI=1S/C14H14ClN3OS2/c15-11-7-2-1-4-10(11)8-20-14-18-17-13(21-14)16-12(19)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2,(H,16,17,19)

InChI Key

GCOXUEMSRZZXIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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